molecular formula C7H8N2O3 B1417573 Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate CAS No. 93715-54-9

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Cat. No.: B1417573
CAS No.: 93715-54-9
M. Wt: 168.15 g/mol
InChI Key: PRTHLWLYSNATDP-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate, with the CAS number 93715-54-9, is a chemical compound with the molecular formula C7H8N2O3. It belongs to the dihydropyrimidinone (DHPM) class of heterocycles, a scaffold of significant interest in medicinal and synthetic chemistry due to its wide range of pharmacological properties . The dihydropyrimidine core is an essential building block in nucleic acids and is found in several pharmacologically active molecules . Researchers value this specific ester derivative for its potential as a synthetic intermediate and its role in structure-activity relationship (SAR) studies. The dihydropyrimidinone scaffold is recognized for its diverse biological activities, which include serving as a key structure in anticancer research, with analogs like monastrol inhibiting specific mitotic pathways . Furthermore, this class of compounds has demonstrated substantial potential in other therapeutic areas, such as anti-HIV, antimicrobial, anti-inflammatory, and antifungal research . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)3-5-2-6(10)9-4-8-5/h2,4H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTHLWLYSNATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of sodium ethoxide, or in DMF (dimethylformamide) with triethylamine or sodium carbonate as bases. Another method involves using aqueous sodium hydroxide as the base. The reaction conditions generally involve room temperature or mild heating to achieve good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amine Substitutions

The compound undergoes nucleophilic substitution at the pyrimidine ring’s carbonyl group with aliphatic amines, forming acetamides. For example:

  • Reaction with hydrazine hydrate : Produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one via substitution at the 2-position .

  • Reaction with aniline : Yields 2-anilino-6-methylpyrimidin-4(3H)-one under reflux conditions .

Reagents/Conditions : Aliphatic amines (e.g., hydrazine, aniline), ethanol solvent, room temperature or mild heating.

Acetylation

Acetylation of the hydrazine derivative with acetyl chloride in acetic acid forms N′-[5-cyano-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl] acetohydrazide. This reaction is monitored by TLC and involves reflux for 4 hours .

Triazine Ring Formation

Reaction with benzaldehyde under chemo- and regioselective conditions forms 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a] triazin-6-one. This involves:

  • Mechanism : Cyclocondensation via three possible pathways, favoring triazine ring closure adjacent to the carbonyl group .

  • Reagents/Conditions : Benzaldehyde, ethanol, catalytic acetic acid, 12-hour reflux .

Thiazolo[3,2-a]pyrimidine Derivatives

Heating with ethyl chloroacetate and sodium acetate forms ethyl 3-oxo-5,7-diphenyl-3,5,8,8a-tetrahydro-2H-thiazolo[3,2-a]pyrimidine-6-acetate. This reaction highlights the compound’s versatility in forming fused heterocycles .

Oxidation

  • Methylthio to sulfoxide/sulfone : Oxidation of methylthio substituents with hydrogen peroxide or m-chloroperbenzoic acid.

  • Carbonyl group oxidation : Conversion to carboxylic acids under strong oxidizing conditions .

Reduction

  • Carbonyl to alcohol : Reduction of the pyrimidine’s carbonyl group to a hydroxyl group using sodium borohydride or lithium aluminum hydride .

  • Hydrogenation : Selective hydrogenation of double bonds in fused rings (e.g., thiazolopyrimidine derivatives) .

Major Reaction Products

Reaction Type Reagents Product Citations
Substitution (amine)Hydrazine hydrate2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
CyclocondensationBenzaldehyde2-Amino-4-phenyl-pyrimido[1,2-a] triazin-6-one
Oxidation (sulfoxide)Hydrogen peroxideMethyl 2-(2-(methylsulfinyl)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Reduction (carbonyl)Sodium borohydride4-Hydroxy-6-methyl-dihydropyrimidin-2-yl acetate

Biological and Chemical Significance

The compound’s reactivity underpins its utility in:

  • Medicinal chemistry : Derivatives exhibit antimicrobial and enzyme-inhibiting properties .

  • Organic synthesis : Serves as a scaffold for constructing bioactive heterocycles via substitution and cyclocondensation .

Key Experimental Insights

  • Synthesis : Prepared via alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in ethanol or DMF.

  • Stability : Stable under standard conditions but susceptible to hydrolysis in acidic/basic media.

  • Spectral data : Confirmed via NMR (δ 2.08–11.52 ppm for methyl and NH protons) and MS (m/z = 366.4) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has been investigated for its anticancer properties. Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against human cancer cells, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several pathogens. Research indicates that derivatives of this structure can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
  • Enzyme Inhibition
    • This compound may act as an inhibitor for enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. Studies have highlighted its potential to inhibit acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease .

Data Tables

Application Area Activity Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of E. coli and S. aureus
Enzyme InhibitionAcetylcholinesterase inhibition

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of pyrimidine compounds, including this compound. The results indicated that these compounds exhibited low IC50 values, suggesting strong anticancer activity when tested against various cancer cell lines .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of this compound and its derivatives. The study found that certain derivatives had MIC values significantly lower than those of traditional antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with biological targets such as enzymes and nucleic acids. The pyrimidine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. This can lead to its use as an antiviral or anticancer agent by disrupting the replication of viral or cancerous cells .

Comparison with Similar Compounds

Sulfur-Substituted Pyrimidine Analogs

Sulfur-containing analogs exhibit distinct physicochemical and biological properties due to the electronic effects of sulfur atoms. Key examples include:

Compound Name CAS / Catalog No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Source
Methyl 2-(6-oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetate (JK-0971) MFCD24388998 C₇H₈N₂O₃S 200.22 N/A 95% purity; sulfanyl group enhances reactivity in nucleophilic substitutions
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid 1170224-11-9 C₇H₈N₂O₃S 200.22 N/A Carboxylic acid derivative; potential for salt formation
N-[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide (4c) N/A C₆H₇N₃O₂S 199.21 290–291 High thermal stability; formamide substituent introduces hydrogen-bonding capacity

Key Findings :

  • Sulfur substituents (e.g., sulfanyl, methylthio) increase molecular polarity and alter solubility compared to the parent oxo compound.
  • The formamide derivative (4c) exhibits exceptional thermal stability (melting point >290°C), likely due to intramolecular hydrogen bonding .

Ester Chain Variations

Modifications to the ester group influence lipophilicity and metabolic stability:

Compound Name CAS / Catalog No. Molecular Formula Molecular Weight (g/mol) Applications Source
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate 1242972-14-0 C₁₁H₁₆N₂O₃S 256.33 Pharmaceutical intermediate; longer alkyl chain enhances membrane permeability
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate N/A C₁₃H₂₀N₂O₃ 252.31 Reference material for Proxymetacaine synthesis; regulatory compliance (USP, EMA)

Key Findings :

  • Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving bioavailability in drug candidates .
  • The butyl-substituted analog is critical in Proxymetacaine manufacturing, highlighting the role of steric bulk in target binding .

Amino-Substituted Derivatives

Compound Name CAS / Catalog No. Molecular Formula Molecular Weight (g/mol) Key Features Source
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate 509-87-5 C₁₁H₁₇N₃O₃ 239.27 Dimethylamino group enhances solubility in polar solvents
N,N-Dimethyl-N'-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]imidoformamide (3c) N/A C₈H₁₂N₄OS 228.28 161–162°C melting point; imidoformamide moiety enables chelation

Key Findings :

  • Dimethylamino-substituted derivatives are more water-soluble, making them suitable for aqueous formulations .
  • Imidoformamide analogs (e.g., 3c) show moderate melting points, suggesting reduced crystallinity compared to formamide derivatives .

Biological Activity

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate (CAS No. 93715-54-9) is a pyrimidine derivative notable for its potential biological activities. Pyrimidines are essential components in nucleic acids, which underscores the significance of this compound in various biochemical and pharmaceutical applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an ester functional group, influencing its reactivity and solubility. The compound can be synthesized through various methods, including alkylation reactions and the use of specific reagents like sodium ethoxide or triethylamine in solvents such as ethanol or dimethylformamide.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides. This structural similarity allows it to interact with biological targets such as enzymes and nucleic acids, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. Such interactions may disrupt replication processes in viral or cancerous cells, rendering it a candidate for antiviral and anticancer therapies .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis. This characteristic positions it as a potential therapeutic agent against various viral infections.

Anticancer Potential

The compound has been studied for its anticancer activities. It can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, studies have shown that derivatives of this compound can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. In vitro assays have reported significant inhibition zones against bacteria and fungi when tested on nutrient agar media .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiviral Studies : A study published in Bioorganic & Medicinal Chemistry highlighted the compound's effectiveness against certain viral strains by disrupting their replication mechanisms .
  • Anticancer Research : Research published in Journal of Medicinal Chemistry evaluated a series of pyrimidine analogs, including this compound, for their ability to inhibit cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Testing : In a recent study published in MDPI, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results showed promising inhibition rates, suggesting its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetateAntiviral, AnticancerNucleotide mimicry
Ethyl 2-(6-oxo-1H-pyrimidin-4-yl)acetateModerate AnticancerSimilar to above
2-(6-Oxo-pyrimidin derivativesVariableVaries by structure

This compound stands out due to its specific ester group that enhances its solubility and reactivity compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidinone intermediates are often prepared using Vilsmeier reagents (e.g., POCl₃/DMF) under controlled temperatures (50–70°C). Key intermediates, such as 6-amino-2-(methylthio)pyrimidin-4(3H)-one, are characterized using ¹H/¹³C NMR to confirm regiochemistry and purity. Melting points (e.g., 214–215°C for methoxy derivatives) and HPLC retention times (e.g., tR = 1.76 min, 97.37% purity) are critical for validation .

Q. How can researchers ensure reproducibility in the crystallization of this compound?

Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include:

  • High-resolution X-ray data (≤1.0 Å) for accurate hydrogen placement.
  • Twinning ratio analysis for multi-domain crystals.
  • Validation via R-factor convergence (e.g., R1 < 5% for high-quality datasets).
    Reference the SHELX manual for anisotropic displacement parameter (ADP) constraints .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Pharmacophore modeling : Define hydrogen bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions.
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 5HT7R (serotonin receptor). Derivatives with 6-oxo-1,6-dihydropyrimidin-4-yl groups show antagonistic activity (IC₅₀: 5.99 μM) via π-π stacking and hydrogen bonding .
  • 3D-QSAR : Corrogate steric/electronic features with activity data to optimize substituents (e.g., fluoro or methyl groups).

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Mechanistic profiling : Compare apoptosis induction (e.g., caspase-3 activation) vs. EGFR inhibition. For example, hydrazide derivatives exhibit IC₅₀ values ranging from 0.054 μM (highly active) to 5.99 μM (moderate) due to substituent effects .
  • Metabolic stability assays : Test liver microsome stability (e.g., human CYP3A4 metabolism) to identify labile moieties.

Q. What strategies mitigate byproduct formation during esterification?

  • Reaction optimization : Use Dean-Stark traps for water removal in esterification.
  • Byproduct analysis : LC-MS identifies acetylated or hydrolyzed side products (e.g., free carboxylic acid at m/z 189.0789).
  • Catalyst screening : Lipases (e.g., Candida antarctica) improve regioselectivity in polar solvents (e.g., THF) .

Methodological Challenges

Q. How to address low yields in pyrimidinone ring closure?

  • Temperature control : Maintain 0–5°C for exothermic steps (e.g., cyclization with POCl₃).
  • Solvent selection : DMF enhances nucleophilicity of amino groups, while dichloromethane reduces side reactions.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acyl transfer .

Q. What analytical techniques validate hydrogen bonding in the solid state?

  • X-ray crystallography : Use SHELXL to refine H-bond distances (e.g., O···H-N: 1.8–2.2 Å).
  • FT-IR : Confirm carbonyl stretching (1650–1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹).
  • DFT calculations : Compare experimental vs. theoretical bond angles (e.g., B3LYP/6-31G*) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate
Reactant of Route 2
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Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate

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